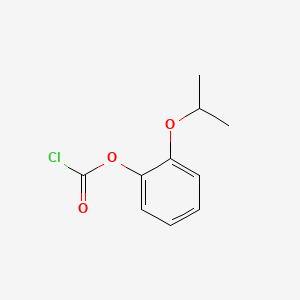
o-Isopropoxyphenyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Isopropoxyphenyl chloroformate: is an organic compound with the molecular formula C10H11ClO3 . It is a colorless liquid that is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals . The compound is known for its reactivity due to the presence of the chloroformate group, which makes it a valuable reagent in chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: o-Isopropoxyphenyl chloroformate can be synthesized through the reaction of o-isopropoxyphenol with phosgene . The reaction typically takes place in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
o-Isopropoxyphenol+Phosgene→o-Isopropoxyphenyl chloroformate+HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is carried out in a controlled environment to ensure safety and efficiency. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and minimizing the risks associated with handling phosgene .
Analyse Chemischer Reaktionen
Types of Reactions: o-Isopropoxyphenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroformate group is highly reactive towards nucleophiles, leading to the formation of carbamates, carbonates, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form o-isopropoxyphenol and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are commonly used.
Major Products:
Carbamates: Formed by the reaction with amines.
Carbonates: Formed by the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
o-Isopropoxyphenyl chloroformate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules and the preparation of enzyme inhibitors.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of o-Isopropoxyphenyl chloroformate involves the reactivity of the chloroformate group. The compound acts as an electrophile, reacting with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
- Phenyl chloroformate
- Methyl chloroformate
- Ethyl chloroformate
Comparison: o-Isopropoxyphenyl chloroformate is unique due to the presence of the isopropoxy group, which imparts different reactivity and solubility properties compared to other chloroformates. This makes it particularly useful in specific synthetic applications where other chloroformates may not be suitable .
Eigenschaften
CAS-Nummer |
42572-19-0 |
|---|---|
Molekularformel |
C10H11ClO3 |
Molekulargewicht |
214.64 g/mol |
IUPAC-Name |
(2-propan-2-yloxyphenyl) carbonochloridate |
InChI |
InChI=1S/C10H11ClO3/c1-7(2)13-8-5-3-4-6-9(8)14-10(11)12/h3-7H,1-2H3 |
InChI-Schlüssel |
LCZRGRFZVSOZLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=CC=C1OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


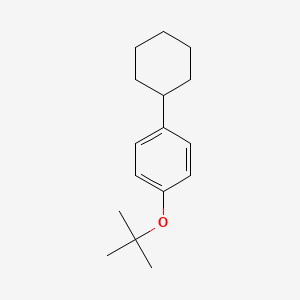
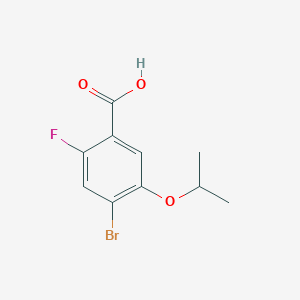
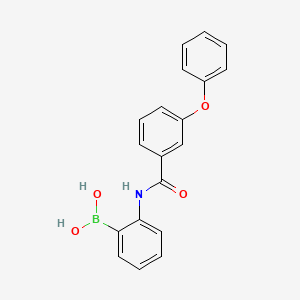
![5-Bromo-4-[4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13712702.png)
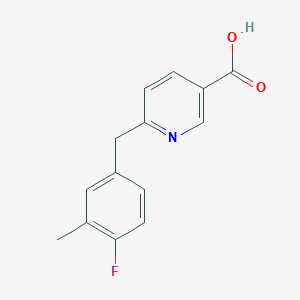

![6-(2-Nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712745.png)
![Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate](/img/structure/B13712752.png)
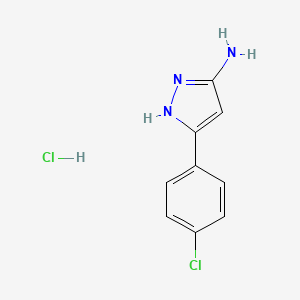
![6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712760.png)
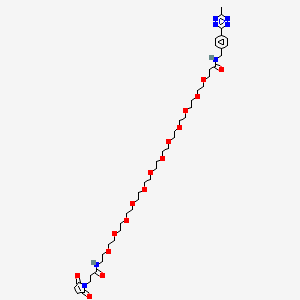
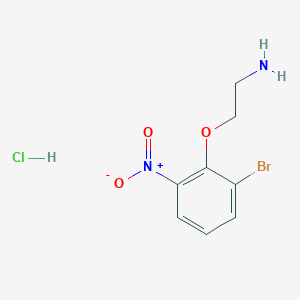
![2-[[3-Chloro-4-[cyano(phenyl)methyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B13712782.png)

